1-Pentanesulfonic acid

Vue d'ensemble

Description

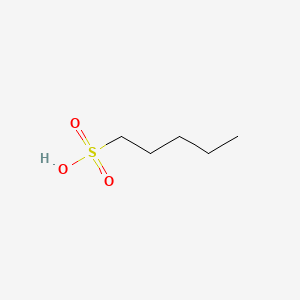

1-Pentanesulfonic acid is an organic compound with the molecular formula C5H12O3S. It is a sulfonic acid derivative of pentane, characterized by the presence of a sulfonic acid group (-SO3H) attached to the fifth carbon of the pentane chain. This compound is known for its use in various chemical and industrial applications, particularly in chromatography as an ion-pairing reagent.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Pentanesulfonic acid can be synthesized through the reaction of sodium sulfite with bromopentane. The reaction typically involves heating the mixture to a temperature range of 190 to 210 degrees Celsius and maintaining this temperature for 10 to 20 hours. After the reaction, the mixture is cooled, and the product is isolated through low-temperature quick freezing and subsequent drying using a centrifugal machine .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the same reactants and conditions, with additional steps to ensure purity and yield optimization. The use of advanced equipment and controlled environments helps in achieving consistent quality suitable for commercial applications.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Pentanesulfonic acid undergoes various chemical reactions, including:

Oxidation: The sulfonic acid group can be oxidized to form sulfonates.

Reduction: Reduction reactions can convert the sulfonic acid group to sulfinic acids or thiols.

Substitution: The sulfonic acid group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and nucleophiles are employed under various conditions.

Major Products Formed:

Oxidation: Sulfonates and sulfoxides.

Reduction: Sulfinic acids and thiols.

Substitution: Alkylated derivatives and other substituted products.

Applications De Recherche Scientifique

1-Pentanesulfonic acid has a wide range of applications in scientific research:

Biology: It aids in the separation and analysis of biomolecules, including amino acids and nucleotides.

Mécanisme D'action

1-Pentanesulfonic acid can be compared with other sulfonic acids, such as:

- Hexane-1-sulfonic acid

- Heptane-1-sulfonic acid

- Octane-1-sulfonic acid

Uniqueness: this compound is unique due to its specific chain length, which provides optimal hydrophobic and hydrophilic balance for ion-pairing applications. This balance makes it particularly effective in the separation of moderately hydrophobic analytes .

Comparaison Avec Des Composés Similaires

- Hexane-1-sulfonic acid: Longer chain length, used for more hydrophobic analytes.

- Heptane-1-sulfonic acid: Even longer chain, suitable for highly hydrophobic compounds.

- Octane-1-sulfonic acid: Longest chain among the listed, used for very hydrophobic analytes .

Activité Biologique

1-Pentanesulfonic acid (C5H11O3S), a sulfonic acid, is primarily recognized for its role as an ion-pairing agent in chromatography. Its sodium salt form, sodium 1-pentanesulfonate, is extensively used in various analytical applications, particularly in high-performance liquid chromatography (HPLC). This article explores the biological activity of this compound, focusing on its interactions at the molecular level, its applications in biological research, and relevant case studies.

This compound has several notable chemical identifiers:

- CAS Number : 22767-49-3

- Molecular Weight : 174.19 g/mol

- Solubility : Highly soluble in water

- Melting Point : >300°C

The compound's structure allows it to function effectively as a surfactant and ion-pairing agent due to the presence of a sulfonate group, which enhances solubility and stability in aqueous solutions.

This compound exhibits several biological activities, primarily attributed to its ability to interact with various biomolecules. Its mechanism of action can be summarized as follows:

- Ion Pairing : As an ion-pairing agent, it facilitates the separation of charged molecules during chromatographic processes, enhancing the resolution of biological samples.

- Surfactant Properties : It reduces surface tension in biological systems, which can affect membrane dynamics and protein interactions.

- Radical Formation : Studies have shown that under ultrasonic conditions, this compound can lead to the formation of secondary carbon-centered radicals in aqueous solutions, which may have implications for oxidative stress studies in biological systems .

Toxicity and Safety

While this compound is generally regarded as safe for laboratory use, it is classified under several hazard categories:

- Eye Irritation : Causes serious eye irritation.

- Skin Irritation : May cause skin irritation upon contact.

- Respiratory Irritation : Inhalation may lead to respiratory issues .

Ion Pair Chromatography

A significant application of this compound is in ion pair chromatography. Research has demonstrated that using this compound improves the separation efficiency of basic drugs from complex matrices. For instance, a study involving the separation of active components in cold medications showed enhanced resolution when this compound was utilized as an ion-pairing agent .

Thermodynamic Properties

Research on the thermodynamic properties of aqueous solutions containing sodium pentane-1-sulfonate revealed insights into its interactions with polymers like polyethylene glycol (PEG). The study provided data on density, sound velocity, viscosity, and conductivity, indicating that these interactions could influence drug delivery systems .

Sonochemistry Studies

Investigations into the sonochemical reactions involving sodium 1-pentanesulfonate highlighted its role in generating reactive radicals under ultrasound exposure. This property is pivotal for applications in environmental chemistry and could be leveraged for developing new therapeutic strategies against oxidative stress-related diseases .

| Property | Value |

|---|---|

| CAS Number | 22767-49-3 |

| Molecular Formula | C5H11NaO3S |

| Molecular Weight | 174.19 g/mol |

| Melting Point | >300°C |

| Solubility | Soluble in water |

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Ion Pairing | Enhances resolution in HPLC |

| Surfactant Properties | Reduces surface tension |

| Radical Formation | Generates secondary radicals |

Propriétés

IUPAC Name |

pentane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O3S/c1-2-3-4-5-9(6,7)8/h2-5H2,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQRCOMHVBLQIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

22767-49-3 (hydrochloride salt) | |

| Record name | 1-Pentanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035452303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90188967 | |

| Record name | 1-Pentanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35452-30-3 | |

| Record name | 1-Pentanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035452303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pentanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.